molecular formula C13H9F4NO3 B8044922 6,7,8-Trifluoro-1-(1-fluoropropan-2-yl)-4-oxoquinoline-3-carboxylic acid

6,7,8-Trifluoro-1-(1-fluoropropan-2-yl)-4-oxoquinoline-3-carboxylic acid

Cat. No.: B8044922
M. Wt: 303.21 g/mol
InChI Key: GAGJXHZQKDKPBV-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service number 132988814 is a chemical entity with potential applications in various fields of science and industry. This compound’s unique structure and properties make it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound identified by the Chemical Abstracts Service number 132988814 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Reaction: The starting materials undergo a series of reactions, including condensation, cyclization, and functional group modifications.

    Intermediate Formation: The intermediate compounds are purified and subjected to further reactions to introduce the desired functional groups.

    Final Product Formation: The final step involves the purification and crystallization of the compound to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of the compound identified by the Chemical Abstracts Service number 132988814 is scaled up using large reactors and optimized reaction conditions. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to maximize yield and purity.

    Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound identified by the Chemical Abstracts Service number 132988814 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound identified by the Chemical Abstracts Service number 132988814 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of the compound identified by the Chemical Abstracts Service number 132988814 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

6,7,8-trifluoro-1-(1-fluoropropan-2-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO3/c1-5(3-14)18-4-7(13(20)21)12(19)6-2-8(15)9(16)10(17)11(6)18/h2,4-5H,3H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGJXHZQKDKPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)N1C=C(C(=O)C2=CC(=C(C(=C21)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CF)N1C=C(C(=O)C2=CC(=C(C(=C21)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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